molecular formula C12H8IN3 B2571948 4-[(4-Iodoanilino)methylene]-2-pentenedinitrile CAS No. 339015-85-9

4-[(4-Iodoanilino)methylene]-2-pentenedinitrile

Cat. No. B2571948
CAS RN: 339015-85-9
M. Wt: 321.121
InChI Key: LKGVMHWGWMESDD-XNFVDKGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Iodoanilino)methylene]-2-pentenedinitrile is a chemical compound with the molecular formula C12H8IN3 and a molecular weight of 321.121 . It is not intended for human or veterinary use and is available for research purposes.


Molecular Structure Analysis

The molecule contains a total of 24 bonds. There are 16 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 2 double bonds, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), and 2 nitrile(s) (aliphatic) .

Scientific Research Applications

Optical and Material Properties

The research on methylene-linked liquid crystal dimers, such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane, highlights the significance of methylene linkage in the development of materials with unique optical properties, such as the twist-bend nematic phase. These materials exhibit two monotropic mesophases, with the lower temperature phase showing properties akin to the twist-bend nematic phase, attributed to the negative bend elastic constant resulting from the bent geometry of methylene-linked odd-membered dimers (Henderson & Imrie, 2011).

Green Chemistry Synthesis

In the realm of green chemistry, 5,5′-Methylene-bis(benzotriazole) serves as a versatile intermediate for several applications, including metal passivators and light-sensitive materials. The development of a practical synthesis method for this compound underscores the role of methylene linkage in facilitating environmentally benign and efficient chemical synthesis processes (Gu et al., 2009).

Fluorescent Dye Applications

Methylene blue, a compound structurally related to methylene-linked compounds, showcases the broad application of methylene derivatives as fluorescent dyes in medical and scientific research. Its role in intraoperative fluorescent imaging and its emerging use in various surgical techniques highlight the potential of methylene derivatives in enhancing medical diagnostics and treatment strategies (Cwalinski et al., 2020).

Environmental Remediation

The adsorption of methylene blue on low-cost adsorbents from agricultural and industrial waste materials emphasizes the environmental applications of methylene derivatives. These studies demonstrate the efficiency of such materials in removing pollutants from water, offering a sustainable approach to environmental remediation (Rafatullah et al., 2010).

Catalysis and Organic Synthesis

Transition metal-catalyzed alkene hydrocyanation research, involving methylene derivatives, sheds light on the intricate mechanisms governing these reactions. The role of ligand properties, including methylene linkage, in affecting catalyst performance and reaction outcomes underscores the importance of methylene derivatives in advancing organic synthesis and catalytic processes (Bini et al., 2010).

properties

IUPAC Name

(E,4Z)-4-[(4-iodoanilino)methylidene]pent-2-enedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8IN3/c13-11-3-5-12(6-4-11)16-9-10(8-15)2-1-7-14/h1-6,9,16H/b2-1+,10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGVMHWGWMESDD-XNFVDKGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=C(C=CC#N)C#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C=C(/C=C/C#N)\C#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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